molecular formula C12H12O3 B2572745 3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid CAS No. 856180-03-5

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2572745
CAS No.: 856180-03-5
M. Wt: 204.225
InChI Key: GBARAHXMSDFENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of 3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

The exact mode of action of This compound Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation.

Biochemical Pathways

The specific biochemical pathways affected by This compound These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including the treatment of skin diseases and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid
  • 4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

Uniqueness

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3,4,6-trimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-4-7(2)10-8(3)11(12(13)14)15-9(10)5-6/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBARAHXMSDFENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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